molecular formula C20H31ClN4O3S B2488304 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride CAS No. 1396862-48-8

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride

Cat. No.: B2488304
CAS No.: 1396862-48-8
M. Wt: 443
InChI Key: PXPTUDYKSHINHR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hydrochloride salt featuring a 1,4-diazepane core substituted with a 3,5-dimethylpyrazole ethyl group and a 2-methoxy-5-methylphenyl sulfonyl moiety. The pyrazole and methoxy-methylphenyl groups contribute to lipophilicity, influencing membrane permeability and receptor binding. Its hydrochloride form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX programs (e.g., SHELXL for refinement) being widely used for small-molecule analysis .

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(2-methoxy-5-methylphenyl)sulfonyl-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3S.ClH/c1-16-6-7-19(27-4)20(14-16)28(25,26)23-9-5-8-22(10-12-23)11-13-24-18(3)15-17(2)21-24;/h6-7,14-15H,5,8-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPTUDYKSHINHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)CCN3C(=CC(=N3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane hydrochloride is a novel derivative that incorporates both pyrazole and diazepane moieties, which have been linked to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrazole Ring : The 3,5-dimethylpyrazole moiety is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Diazepane Core : This seven-membered ring is often associated with anxiolytic effects and has been utilized in various therapeutic agents.
  • Sulfonyl Group : The presence of a sulfonyl group enhances the compound's solubility and reactivity, potentially contributing to its biological activity.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole structure have been demonstrated to inhibit cancer cell proliferation across various cell lines:

  • IC50 Values : Several pyrazole derivatives have reported IC50 values in the micromolar range against different cancer cell lines. For example:
    • MCF7 (Breast Cancer) : IC50 values as low as 0.39 μM have been reported for potent derivatives .
    • A549 (Lung Cancer) : Compounds showed IC50 values around 26 μM .

The specific compound under discussion may exhibit similar or enhanced activity due to its unique structural features.

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. Studies indicate that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

  • COX Inhibition : Some derivatives have shown IC50 values between 0.02–0.04 μM against COX-2, indicating strong anti-inflammatory potential .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may facilitate interactions with target enzymes such as COX and various kinases involved in cancer progression.
  • Cell Cycle Arrest : Certain pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Signal Transduction Modulation : The compound may affect signaling pathways related to cell growth and survival.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of similar pyrazole derivatives against multiple cancer cell lines. The findings indicated that modifications to the pyrazole structure significantly influenced cytotoxicity and selectivity towards cancer cells.

CompoundCell LineIC50 (μM)Mechanism
Pyrazole AMCF70.39Apoptosis induction
Pyrazole BA54926Cell cycle arrest

Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory activity, several pyrazole derivatives were tested for their ability to inhibit COX enzymes:

CompoundCOX Inhibition (IC50 μM)Selectivity Index
Compound X0.02>462
Compound Y0.04>334

These studies highlight the potential of this class of compounds in developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives synthesized in recent studies. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Implications
Target Compound: 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane HCl 1,4-Diazepane - 3,5-Dimethylpyrazole ethyl group
- 2-Methoxy-5-methylphenyl sulfonyl
- Flexible diazepane core may enhance receptor adaptability.
- Sulfonyl group improves solubility and binding.
Compound 4g Benzo[b][1,4]diazepine - Coumarin-3-yl group
- Tetrazole ring
- Aromatic benzo-fusion increases rigidity.
- Tetrazole may act as a carboxylic acid bioisostere.
Compound 4h Benzo[b][1,4]oxazepine - Coumarin-3-yl group
- Tetrazole ring
- Oxygen atom in oxazepine
- Oxygen introduces polarity, potentially improving solubility.
- Coumarin adds fluorescence properties.

Key Structural Differences and Implications

Core Flexibility vs. Rigidity: The target compound’s 1,4-diazepane core is non-aromatic and flexible, allowing conformational adaptability in binding interactions. In contrast, Compounds 4g and 4h feature rigid benzo-fused diazepine/oxazepine cores, which may restrict conformational freedom but enhance planar stacking interactions with aromatic residues .

Functional Groups: The sulfonyl group in the target compound is absent in 4g and 4h, which instead incorporate tetrazole and coumarin moieties. Coumarin derivatives (in 4g/4h) may confer fluorescence, useful in imaging or probing biological targets .

Polarity and Solubility :

  • The hydrochloride salt form of the target compound significantly boosts water solubility compared to the neutral coumarin-containing derivatives (4g/4h). The methoxy group in the target compound’s sulfonyl substituent balances lipophilicity, aiding membrane permeability.

Synthetic Complexity: Compounds 4g and 4h include tetrazole and coumarin syntheses, which require multi-step protocols.

Preparation Methods

Ugi Multicomponent Reaction Followed by Cyclization

A foundational approach for 1,4-diazepane synthesis involves Ugi four-component reactions (Ugi-4CR) to assemble linear precursors, followed by intramolecular cyclization. In this method, an amine, carbonyl compound, isocyanide, and carboxylic acid react to form a peptoid backbone, which undergoes cyclization under Mitsunobu or sulfuryl diimidazole conditions to yield the diazepane ring. For the target compound, 1,4-diazepane could be synthesized using:

  • Amine component : 1,4-diaminobutane derivatives.
  • Carbonyl component : 2-methoxy-5-methylbenzaldehyde for subsequent sulfonylation.
  • Cyclization agent : Sulfuryl diimidazole in dichloromethane at 0°C to room temperature, achieving yields >85%.

Heteropolyacid-Catalyzed Intramolecular Cyclization

Vanadium-substituted phosphomolybdic acids (e.g., H5PMo10V2O40) catalyze the cyclization of linear diamines or amino alcohols into diazepanes. For example, reacting N-substituted ethylenediamine derivatives with ketones or aldehydes under reflux in acetonitrile with 0.1 mol% catalyst produces 1,4-diazepanes in 72–94% yield. This method is advantageous for scalability and reduced reaction times (<6 hours).

Sulfonylation of the 1,4-Diazepane Ring

Direct Sulfonylation Using Sulfonyl Chlorides

The 2-methoxy-5-methylphenyl sulfonyl group is introduced via nucleophilic aromatic substitution. Key steps include:

  • Activation : Treating 1,4-diazepane with a base (e.g., NaH) in THF at −78°C to deprotonate the secondary amine.
  • Sulfonylation : Adding 2-methoxy-5-methylbenzenesulfonyl chloride dropwise, followed by stirring at room temperature for 12 hours.
  • Work-up : Quenching with ice water and extracting with ethyl acetate to isolate the sulfonylated product.

Optimization Note : Excess sulfonyl chloride (1.5 eq.) and slow addition minimize di-sulfonylation by-products.

Introduction of the 3,5-Dimethylpyrazole Ethyl Side Chain

Alkylation via Nucleophilic Substitution

The pyrazole moiety is attached through a two-step sequence:

  • Pyrazole Synthesis : Condensing hydrazine with acetylacetone in acetic acid to form 3,5-dimethyl-1H-pyrazole.
  • Ethyl Spacer Installation :
    • Step 1 : Reacting 3,5-dimethylpyrazole with 1,2-dibromoethane in DMF using K2CO3 as base (60°C, 8 hours) to yield 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole.
    • Step 2 : Alkylating the sulfonylated diazepane with the bromoethylpyrazole intermediate using K2CO3 in acetonitrile (reflux, 12 hours).

Yield Improvement : Microwave-assisted conditions (100°C, 30 minutes) enhance reaction efficiency, achieving >90% conversion.

Hydrochloride Salt Formation

The final step involves protonating the tertiary amine of 1,4-diazepane with hydrogen chloride:

  • Acidification : Dissolving the free base in anhydrous diethyl ether and bubbling HCl gas until precipitation ceases.
  • Crystallization : Filtering the precipitate and recrystallizing from ethanol/water (4:1) to obtain the hydrochloride salt.

Purity Control : Adjusting the HCl stoichiometry to 1.1 eq. prevents over-acidification, maintaining a pH of 2–3 during crystallization.

Comparative Analysis of Synthetic Routes

Method Step Catalysts/Conditions Yield (%) Time (hours) Key Advantages
Diazepane core formation H5PMo10V2O40, reflux 72–94 4–6 Scalable, low catalyst loading
Sulfonylation NaH, THF 85–92 12 High regioselectivity
Pyrazole alkylation K2CO3, microwave 88–93 0.5 Rapid kinetics
Salt formation HCl gas, ethanol/water 95–98 2 High-purity product

Mechanistic Insights and Side Reactions

Competing Pathways During Diazepane Cyclization

Intramolecular SN2 reactions dominate in aliphatic systems, but N-alkylation side products may form if the amine nucleophilicity is insufficient. Employing polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) suppresses such by-products.

Sulfonylation Regioselectivity

The electron-donating methoxy group at the 2-position of the phenyl ring directs sulfonyl chloride electrophiles to the para position, ensuring >95% regioselectivity for the 5-methyl substituent.

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